molecular formula C13H16O3 B1139531 11-ACETYL-3,9-DIOXA-BENZO[1,2]CYCLONONENE CAS No. 108950-25-0

11-ACETYL-3,9-DIOXA-BENZO[1,2]CYCLONONENE

Cat. No.: B1139531
CAS No.: 108950-25-0
M. Wt: 220.266
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Description

11-Acetyl-3,9-dioxa-benzo[1,2]cyclononene is a benzannulated macrocyclic compound featuring a nine-membered oxygen-containing ring fused to a benzene moiety. The structure includes two ether oxygen atoms at positions 3 and 9, along with an acetyl substituent at position 11.

Properties

IUPAC Name

1-(3,4,5,6-tetrahydro-2H-1,7-benzodioxonin-9-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-10(14)11-5-6-12-13(9-11)16-8-4-2-3-7-15-12/h5-6,9H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOXUGXHLCKGKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OCCCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20910935
Record name 1-(3,4,5,6-Tetrahydro-2H-1,7-benzodioxonin-9-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20910935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108950-25-0
Record name 1-(3,4,5,6-Tetrahydro-2H-1,7-benzodioxonin-9-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20910935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 11-acetyl-3,9-dioxa-benzo[1,2]cyclononene typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a benzene derivative with an acetylating agent in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the product .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. These methods often include continuous flow processes and the use of advanced catalytic systems to enhance the efficiency of the reaction.

Chemical Reactions Analysis

11-Acetyl-3,9-dioxa-benzo[1,2]cyclononene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of carboxylic acids or other oxygenated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or other reduced forms of the compound.

    Substitution: The acetyl group in 11-acetyl-3,9-dioxa-benzo[1,2]cyclononene can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can introduce halogens, amines, or other substituents into the molecule.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures to achieve the desired products .

Scientific Research Applications

11-Acetyl-3,9-dioxa-benzo[1,2]cyclononene has several scientific research applications, including:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, 11-acetyl-3,9-dioxa-benzo[1,2]cyclononene can be used as a probe to study enzyme interactions and metabolic pathways. Its derivatives may also have potential as bioactive compounds.

    Medicine: The compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them candidates for drug development.

    Industry: In industrial applications, 11-acetyl-3,9-dioxa-benzo[1,2]cyclononene can be used as an intermediate in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 11-acetyl-3,9-dioxa-benzo[1,2]cyclononene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and affecting cellular processes. The molecular targets and pathways involved can vary, but they often include key enzymes in metabolic pathways or signaling cascades.

In medicinal chemistry, the compound’s mechanism of action may involve binding to specific proteins or DNA, leading to changes in gene expression or protein function. These interactions can result in therapeutic effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences between 11-acetyl-3,9-dioxa-benzo[1,2]cyclononene and the closely related terpenic lactone (1R,3S,8R,11R)-11-acetyl-3,7,7-trimethyl-10-oxatricyclo[6.4.0.0¹,³]dodecan-9-one ():

Property 11-Acetyl-3,9-dioxa-benzo[1,2]cyclononene Terpenic Lactone ()
Ring System Benzo-fused 9-membered ring (3,9-dioxa) Tricyclic: 6-, 7-, and 3-membered rings
Conformation Likely flexible 9-membered ring 6-membered (half-chair), 7-membered (boat)
Substituents Acetyl at position 11 Acetyl, three methyl groups
Hydrogen Bonding Potential C–H⋯O interactions (unconfirmed) 2D network via C–H⋯O bonds
Crystallinity Not reported Twin crystal (34% minor component)

Chemical Reactivity and Stability

  • Ring Strain : The terpenic lactone’s tricyclic system introduces significant strain, particularly in the three-membered ring, which may enhance reactivity in ring-opening reactions. In contrast, the 9-membered dioxa ring in the target compound likely exhibits lower strain, favoring stability and conformational adaptability.
  • Acetyl Group Influence: Both compounds feature an acetyl substituent, which may participate in keto-enol tautomerism or act as a hydrogen-bond acceptor. However, the terpenic lactone’s additional methyl groups could sterically hinder such interactions compared to the less-substituted benzo derivative.

Biological Activity

11-Acetyl-3,9-dioxa-benzo[1,2]cyclononene is a heterocyclic compound with the molecular formula C₁₃H₁₆O₃. Its unique structure lends it various biological activities that are of significant interest in both medicinal and biochemical research. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis and Properties

The synthesis of 11-acetyl-3,9-dioxa-benzo[1,2]cyclononene typically involves cyclization reactions of appropriate precursors under controlled conditions. Common methods include the use of acetylating agents in the presence of catalysts, with specific attention to temperature and solvent choice to optimize yield and purity . The compound has a molecular weight of approximately 220.264 g/mol and exhibits various chemical properties that facilitate its reactivity in biological systems.

Biological Activity

Antimicrobial Properties
Research indicates that 11-acetyl-3,9-dioxa-benzo[1,2]cyclononene exhibits significant antimicrobial activity. Its derivatives have been evaluated for their efficacy against a range of bacterial strains, showing potential as candidates for developing new antimicrobial agents .

Anti-inflammatory Effects
Studies suggest that this compound may also possess anti-inflammatory properties. It can modulate inflammatory pathways by interacting with specific enzymes involved in the inflammatory response. This activity could be beneficial in treating conditions characterized by excessive inflammation .

Cytotoxicity and Cancer Research
The compound has been investigated for its cytotoxic effects on various cancer cell lines. In particular, its structural features allow it to selectively induce apoptosis in T-cells while sparing normal cells. This selectivity is critical for developing targeted cancer therapies .

The mechanism by which 11-acetyl-3,9-dioxa-benzo[1,2]cyclononene exerts its biological effects involves several pathways:

  • Enzyme Interaction : The compound may interact with key enzymes involved in metabolic pathways, altering their activity and thereby influencing cellular processes.
  • Receptor Binding : It can bind to specific receptors within cells, leading to changes in gene expression or protein function that contribute to its therapeutic effects.
  • Signal Modulation : By modulating signaling cascades within cells, this compound can impact various physiological responses, including inflammation and cell proliferation .

Comparative Analysis

To better understand the significance of 11-acetyl-3,9-dioxa-benzo[1,2]cyclononene in biological systems, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
11-Acetoxy-undecanoic acidSimilar acetyl groupModerate antimicrobial properties
6-(4-Methylphenyl)sulfonyl-3,9-dioxa-6-aza-1,11-undecanediolContains additional functional groupsEnhanced cytotoxicity against cancer cells
2,3,9,10-Tetrahydro-6-methoxy-2,2,8,8-tetramethyl-4H,8H-benzo[1,2-b3,4-b’]dipyran-4-oneDifferent substituentsPotential anti-inflammatory effects

Case Studies

Several studies have highlighted the biological activity of 11-acetyl-3,9-dioxa-benzo[1,2]cyclononene:

  • Cytotoxicity Study : A study conducted on transformed B- and T-cells demonstrated that compounds with similar structural motifs exhibited sub-micromolar potency against T-cells. The findings suggested that modifications at the C3 position could enhance cytotoxicity .
  • Antimicrobial Evaluation : In vitro tests showed that derivatives of this compound had significant inhibitory effects on pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. These results underline its potential as a lead compound for antibiotic development .

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